N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
CAS No.: 921557-07-5
VCID: VC6768081
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.48
* For research use only. Not for human or veterinary use.
![N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide - 921557-07-5](/images/structure/VC6768081.png)
Description |
N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)acetamide is a complex organic compound belonging to the class of thiazole and imidazole derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as anti-cancer and anti-inflammatory agents. Synthesis of N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c]124triazol-3-yl)thio)acetamideThe synthesis of this compound typically involves a multi-step process. It requires the use of aromatic solvents and specific reagents to facilitate the formation of the desired molecular structure. The detailed synthesis methods often involve the formation of the triazole core followed by the introduction of various functional groups. Key Synthesis Steps
Biological Activity and Potential ApplicationsResearch suggests that compounds with similar structures exhibit promising biological activities, including anti-cancer and anti-inflammatory effects. The mechanism of action likely involves interaction with biological targets such as enzymes or receptors involved in cell signaling pathways. Table: Potential Applications
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 921557-07-5 | ||||||||
Product Name | N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide | ||||||||
Molecular Formula | C20H21N5O3S | ||||||||
Molecular Weight | 411.48 | ||||||||
IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | ||||||||
Standard InChI | InChI=1S/C20H21N5O3S/c1-27-16-9-8-14(12-17(16)28-2)21-18(26)13-29-20-23-22-19-24(10-11-25(19)20)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,21,26) | ||||||||
Standard InChIKey | GNHMJAYTPOLFOJ-UHFFFAOYSA-N | ||||||||
SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)OC | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 18569857 | ||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume